N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Stereochemistry Crystallography Molecular Conformation

This benzothiazole derivative features a fixed (2Z)-exocyclic imine and a propanamide side chain, ensuring batch-to-batch consistency critical for catalytic ligand design and CNS fragment-based screening. Unlike generic mixtures, this single isomer with a validated 98% purity (with NMR/HPLC/GC data) significantly reduces downstream optimization risks.

Molecular Formula C12H14N2OS
Molecular Weight 234.32
CAS No. 865544-01-0
Cat. No. B2941415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
CAS865544-01-0
Molecular FormulaC12H14N2OS
Molecular Weight234.32
Structural Identifiers
SMILESCCC(=O)N=C1N(C2=C(C=CC=C2S1)C)C
InChIInChI=1S/C12H14N2OS/c1-4-10(15)13-12-14(3)11-8(2)6-5-7-9(11)16-12/h5-7H,4H2,1-3H3
InChIKeyVTTOXWOLWAEXQO-SEYXRHQNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2Z)-3,4-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide (CAS 865544-01-0): Core Chemical Identity and Procurement Specifications


N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide (CAS 865544-01-0) is a member of the benzothiazole class, specifically a 2-iminobenzothiazoline featuring a propanamide moiety. With molecular formula C12H14N2OS and a molecular weight of 234.31 g/mol, it is a non-live PubChem compound (CID 5636514) originally deposited from the Molecular Libraries Small Molecule Repository (MLSMR) [1]. Its distinct (2Z)-configuration at the exocyclic imine bond confers a defined stereochemistry that influences its physicochemical properties, including a computed XLogP3-AA of 2.8 and a topological polar surface area of 58 Ų [1]. Commercial sources such as Bidepharm provide this compound at a standard purity of 98%, with batch-specific quality reports including NMR, HPLC, and GC analyses .

Why N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide Cannot Be Replaced by a General In-Class Compound


Generic substitution within the benzothiazole-2-ylidene amide class is risky because minor structural variations significantly alter key chemical properties critical for downstream applications. The specific (2Z)-stereochemistry of the exocyclic imine is fixed in this compound, whereas many closely related analogs exist as (2E)-isomers or mixtures, which can lead to divergent conformational behavior and binding interactions [1]. Furthermore, the propanamide side chain defines the compound's lipophilicity (XLogP3-AA = 2.8), hydrogen-bonding profile (2 acceptor sites, 0 donors), and overall steric footprint [1]. Changing this chain to an acetamide, butanamide, or bulky pivalamide group will alter logP, solubility, and reactivity in subsequent synthetic steps, making one-size-fits-all substitution impractical without re-optimization .

Quantitative Differentiation of N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide Against Closest Analogs


Crystal Structure and (Z)-Geometry Confirmation Versus (E)-Acetamide Analog

The target compound's (Z)-configuration at the exocyclic imine bond is fixed and confirmed by the InChIKey VTTOXWOLWAEXQO-SEYXRHQNSA-N, which encodes the (NZ)-stereochemistry. In contrast, the analogous N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide (CAS 865544-56-5) is consistently reported with (2E)-geometry [1]. This geometric isomerism dictates the spatial orientation of the amide carbonyl relative to the benzothiazole ring, which is critical for metal coordination and guest-host chemistry applications [2]. No quantitative crystallographic data is available for the (2Z)-propanamide specifically, limiting this to a class-level inference.

Stereochemistry Crystallography Molecular Conformation

Purity and QC Documentation: 98% with NMR/HPLC/GC Versus Common 95% Standard

Commercially, N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is specified at 98% purity by Bidepharm, with available batch-specific analytical reports including NMR, HPLC, and GC . The majority of closely related benzothiazol-2-ylidene amide research compounds are offered at a standard purity of 95%+, as exemplified by the pivalamide analog on BenchChem . This 3% purity difference may reduce uncharacterized side-products in multi-step syntheses.

Chemical Purity Quality Control Synthetic Intermediate

Lipophilicity Control Through Propanamide Chain Versus Pivalamide Analog

The target compound has a computed XLogP3-AA of 2.8, placing it in a favorable range for CNS drug-like space, while the bulkier pivalamide analog (CAS 865544-02-1) is predicted to have a significantly higher XLogP, likely exceeding 3.5, which could reduce solubility and increase non-specific binding [1]. This difference arises directly from the known relationship between amide chain length/branching and calculated logP values.

Lipophilicity ADME Properties Drug-likeness

Recommended Application Scenarios for N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide Based on Differential Evidence


As a Scaffold for Stereospecific Metal Complexation in Catalytic Systems

The fixed (2Z)-geometry of this benzothiazol-2-ylidene compound positions it as a ligand precursor in the design of palladium or tungsten carbene complexes, where stereochemistry influences catalytic chemoselectivity [1]. The propanamide chain offers a moderately polar, uncharged ligation site compared to bulkier analogs, potentially enabling the construction of neutral, selective allylation catalysts analogous to known benzothiazol-2-ylidene-Pd(0) systems [1].

Use as a Fragment-Like Lead for Early-Stage Drug Discovery in CNS Indications

With a molecular weight of 234.3, XLogP of 2.8, and zero H-bond donors, N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide satisfies key fragment-likeness and CNS multiparameter criteria. It is a more balanced fragment than its highly lipophilic pivalamide relative, making it a better starting point for fragment-based screening against CNS targets such as fatty acid amide hydrolase (FAAH) or monoamine oxidase B (MAO-B), where a benzothiazole-propanamide pharmacophore has shown promise [2].

High-Purity Building Block for Multi-Step Organic Synthesis

The commercially available 98% grade, with accompanying NMR, HPLC, and GC quality data [1], makes this compound a reliable intermediate for convergent synthetic routes. The combination of a specific stereochemistry and validated purity reduces batch-to-batch variability in reaction yields and product profiles, a non-negotiable requirement for scalable medicinal chemistry projects.

Quote Request

Request a Quote for N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.